molecular formula C22H25N5O3S B13828553 N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B13828553
M. Wt: 439.5 g/mol
InChI Key: NCBLEAPQJJTXPT-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is a complex organic compound that features an indole moiety, a sulfonyl piperazine group, and an acetamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the formation of the sulfonyl piperazine intermediate, and finally, the coupling of these intermediates to form the target compound. The reaction conditions often involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to various receptors, influencing multiple signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is unique due to its combination of an indole moiety with a sulfonyl piperazine group, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-17-6-8-19(9-7-17)31(29,30)27-12-10-26(11-13-27)16-22(28)25-24-15-18-14-23-21-5-3-2-4-20(18)21/h2-9,14-15,23H,10-13,16H2,1H3,(H,25,28)/b24-15+

InChI Key

NCBLEAPQJJTXPT-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.